4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline
Overview
Description
4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline is a compound that features a benzotriazole ring fused with an aniline moiety. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The benzotriazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in drug design and other scientific research.
Mechanism of Action
Target of Action
The primary target of the compound 4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline, also known as 4-(1H-1,2,3-benzotriazol-1-ylmethyl)phenylamine, is acetylcholinesterase (AChE) . AChE is a protein with a pivotal role in hydrolyzing acetylcholine (ACh), an important neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems .
Mode of Action
The compound interacts with its target, AChE, through a series of molecular interactions. The 1,2,3-triazole ring of the compound is believed to interact with the amino acids present in the active site of AChE . These interactions include electrostatic interaction, Pi-anion interaction, H-bonding, and Van der Waals interaction .
Pharmacokinetics
The pharmacokinetic properties of the compound have been investigated using computational studies . These studies predict the drug-likeness of the compound, which is an important factor in determining its Absorption, Distribution, Metabolism, and Excretion (ADME) properties . .
Result of Action
The result of the compound’s action on AChE can lead to an increase in acetylcholine levels at the synapses, which can have various effects depending on the specific physiological context. For example, in the context of Alzheimer’s disease, where there is a deficiency of acetylcholine, the compound’s action could potentially help to alleviate some of the symptoms .
Preparation Methods
The synthesis of 4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is favored for its efficiency and high yield. The general synthetic route involves the following steps:
Preparation of Precursors: The synthesis begins with the preparation of 4-azidoaniline and an alkyne derivative of benzotriazole.
Click Reaction: The azide and alkyne precursors are then subjected to the CuAAC reaction, typically in the presence of a copper(I) catalyst and a suitable ligand, such as tris(benzyltriazolylmethyl)amine (TBTA). The reaction is usually carried out in a solvent like water or a mixture of water and an organic solvent under mild conditions.
Purification: The resulting product is purified using techniques such as column chromatography to obtain pure this compound.
Chemical Reactions Analysis
4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace one of the hydrogen atoms on the ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Scientific Research Applications
4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline has a wide range of applications in scientific research:
Materials Science: It is employed in the development of advanced materials, including polymers and coatings, due to its stability and ability to form strong bonds with metals.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Comparison with Similar Compounds
4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline can be compared with other benzotriazole derivatives and aniline-based compounds:
Benzotriazole: A simpler structure that lacks the aniline moiety but shares the triazole ring.
4-(1H-1,2,3-Triazol-1-yl)benzamides: These compounds are similar in structure but have different functional groups attached to the benzene ring.
1,2,4-Triazole Derivatives: These compounds have a different triazole ring structure and are often used in the development of antifungal and anticancer agents.
Properties
IUPAC Name |
4-(benzotriazol-1-ylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)15-16-17/h1-8H,9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSIHNFDWYIROW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377441 | |
Record name | 4-[(1H-Benzotriazol-1-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129075-89-4 | |
Record name | 4-[(1H-Benzotriazol-1-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-Benzotriazol-1-ylmethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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